molecular formula C17H14BrNO3S B2749219 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034483-05-9

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Katalognummer: B2749219
CAS-Nummer: 2034483-05-9
Molekulargewicht: 392.27
InChI-Schlüssel: VMAQWPUCJLYIBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties The compound 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS: 2034490-29-2) has the molecular formula C₁₇H₁₄BrNO₃S and a molecular weight of 392.267 g/mol . Its structure features a benzamide core substituted with a bromine atom at the 2-position, linked to a hydroxyethyl group bearing both furan-2-yl and thiophen-3-yl moieties (Figure 1).

Eigenschaften

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c18-14-5-2-1-4-13(14)16(20)19-11-17(21,12-7-9-23-10-12)15-6-3-8-22-15/h1-10,21H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAQWPUCJLYIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ethylamine Backbone Synthesis

The ethylamine intermediate, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine, is synthesized via a Mannich-type reaction or nucleophilic addition. For instance, Scheme 1 illustrates the use of a ketone precursor (e.g., 2-(furan-2-yl)-1-(thiophen-3-yl)ethan-1-one) subjected to a Strecker synthesis with sodium cyanide and ammonium chloride, followed by acidic hydrolysis to yield the α-aminonitrile. Subsequent reduction using lithium aluminum hydride (LiAlH4) generates the primary amine.

Alternatively, a modified Hantzsch thiazole synthesis (as described in) employs thiobenzamide and α-bromoketones to form thiazole rings, though this approach requires adaptation for furan and thiophene incorporation.

2-Bromobenzoyl Chloride Preparation

2-Bromobenzoyl chloride is typically synthesized by treating 2-bromobenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux. The reaction is monitored via thin-layer chromatography (TLC), and excess SOCl₂ is removed under vacuum to yield the acyl chloride in >90% purity.

Amide Bond Formation Strategies

The coupling of the ethylamine backbone with 2-bromobenzoyl chloride is achieved through classical acylation methods:

Schotten-Baumann Reaction

In a 100 mL round-bottom flask, 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine (1.0 equiv) is dissolved in tetrahydrofuran (THF, 20 mL) and cooled to 0°C. A solution of 2-bromobenzoyl chloride (1.2 equiv) in THF is added dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 12 h, after which the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound as a white solid (68–72% yield).

DMF-Mediated Coupling

An alternative protocol utilizes dimethylformamide (DMF) as both solvent and catalyst. The amine (1.0 equiv) and 2-bromobenzoyl chloride (1.1 equiv) are combined in DMF (10 mL) with potassium carbonate (2.0 equiv) at 60°C for 6 h. The reaction is quenched with ice-water, extracted with ethyl acetate, and dried over sodium sulfate. Column chromatography (CH₂Cl₂/MeOH, 9:1) affords the product in 75–80% yield.

Stereochemical Considerations and Byproduct Mitigation

The hydroxyl and amine groups introduce stereogenic centers, necessitating careful control during synthesis. Racemization is minimized by maintaining low temperatures (0–5°C) during acylation and avoiding prolonged reaction times. Diastereomeric byproducts, detected via high-performance liquid chromatography (HPLC), are separable using chiral stationary phases (e.g., Chiralpak IA).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.6 Hz, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.43 (t, J = 7.6 Hz, 1H, Ar-H), 7.32 (d, J = 3.2 Hz, 1H, thiophene-H), 7.18 (d, J = 5.0 Hz, 1H, furan-H), 6.85–6.78 (m, 2H, thiophene-H and furan-H), 5.21 (s, 1H, OH), 4.12–3.98 (m, 2H, CH₂), 2.95 (s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 152.1 (furan-C), 143.8 (thiophene-C), 132.5–118.7 (aromatic and heterocyclic carbons), 72.4 (C-OH), 48.3 (CH₂).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 392.0621 [M+H]⁺ (calculated for C₁₇H₁₄BrNO₃S: 392.0618).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantage
Schotten-Baumann 68–72 95 12 Mild conditions, scalable
DMF-Mediated 75–80 98 6 Faster, higher yield

The DMF-mediated method offers superior efficiency but requires rigorous purification to remove residual DMF, whereas the Schotten-Baumann approach is preferable for small-scale syntheses demanding minimal solvent interference.

Scale-Up Challenges and Process Optimization

Pilot-scale production (100 g batches) faces hurdles in exothermic acyl chloride reactions and DMF disposal. Continuous flow systems mitigate these issues by enhancing heat transfer and reducing solvent volume. For instance, a microreactor setup with immobilized triethylamine on silica gel achieves 85% yield at 50°C with a residence time of 30 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound serves as a promising building block for the development of pharmaceutical agents. Its structural characteristics suggest potential therapeutic properties, particularly in the following areas:

  • Anticancer Activity: Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer and leukemia. The mechanism often involves inhibition of key enzymes involved in cell growth.
    • Case Study: A study on related benzamide derivatives demonstrated significant inhibition of CCRF-CEM human T-cell leukemia cells, indicating that structural modifications can enhance anticancer efficacy.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains. In vitro assays indicate that it exhibits activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL.

  • Case Study: Comparative analysis revealed that derivatives featuring thiophene rings exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the creation of more complex molecules. Its unique structural properties make it valuable for developing novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound belongs to the benzamide class, which is widely explored for pharmacological applications. Key analogues and their distinguishing features are summarized in Table 1 .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Molecular Formula Substituents/Modifications Key References
2-Bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide C₁₇H₁₄BrNO₃S Bromo-benzamide, hydroxyethyl with furan and thiophene
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) C₁₉H₂₂N₄O₄S Oxadiazole ring, sulfamoyl group, furan
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ Dimethoxyphenethyl chain
5-Bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)-ethyl]benzamide C₁₆H₁₆BrNO₄ Bromo-benzamide, hydroxyethyl with methoxyphenyl
(Z)-2-((5-Phenylfuran-2-yl)methylene)benzo[b]thiophen-3(2H)-one (SBI-3570) C₁₉H₁₂O₂S Benzothiophenone core, furan-phenyl hybrid

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines furan and thiophene rings, which may enhance π-π stacking and hydrogen-bonding interactions compared to analogues with single heterocycles (e.g., LMM11 or Rip-B) .
  • Bromine Substitution : The 2-bromo group on the benzamide core is shared with 5-bromo-2-hydroxy-N-[2-hydroxy-2-(4-methoxyphenyl)-ethyl]benzamide , but the latter lacks thiophene, altering electronic properties.
  • Biological Relevance: SBI-3570, a benzothiophenone-furan hybrid, shows activity against leukemia-associated tyrosine phosphatase SHP2 , suggesting the target compound’s furan-thiophene motif could similarly target oncogenic pathways.

Key Observations :

  • Brominated benzamides (e.g., in ) often employ halogenation agents like (diacetoxyiodo)benzene under acidic conditions , which may inform the target’s synthetic pathway.

Table 3: Reported Bioactivities of Analogues

Compound Biological Activity Mechanism/Target Reference
Target Compound Not reported in evidence Hypothesized kinase/SHP2 inhibition
LMM11 Antifungal (vs. Candida spp.) Ergosterol biosynthesis
SBI-3570 Antiproliferative (leukemia) SHP2 phosphatase inhibition
Rip-B Neuroprotective (dopamine modulation) Dopamine D2 receptor

Key Observations :

  • LMM11’s antifungal activity highlights the role of benzamide derivatives in targeting microbial pathways .

Biologische Aktivität

2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a benzamide group, and both furan and thiophene rings. This compound holds potential for various biological applications, particularly in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is C17_{17}H14_{14}BrNO3_3S, with a molecular weight of 392.3 g/mol. The presence of the bromine substituent at the benzamide position enhances its electronic properties, while the hydroxy group increases solubility in polar solvents, facilitating its biological activity.

PropertyValue
Molecular FormulaC17_{17}H14_{14}BrNO3_3S
Molecular Weight392.3 g/mol
Structural FeaturesBromine, Furan, Thiophene
SolubilityIncreased due to Hydroxy group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and hydroxyethyl group can significantly influence binding affinity and specificity towards these targets. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and modulating apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide. For example, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies revealed that related benzamide derivatives exhibit IC50_{50} values ranging from 25.72 μM to lower values depending on structural modifications .

Case Studies

  • Study on Apoptosis Induction : One study reported that a structurally similar compound accelerated apoptosis in MCF cell lines when administered at specific dosages over time. This suggests that the compound may enhance programmed cell death in cancerous cells.
  • In Vivo Tumor Suppression : In animal models, derivatives of benzamide were shown to suppress tumor growth significantly, indicating their potential as therapeutic agents in oncology .

Synthetic Routes

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions:

  • Formation of Hydroxyethyl Intermediate : The initial step involves reacting brominated benzamide with furan and thiophene-containing reagents.
  • Final Coupling : The hydroxyethyl intermediate is coupled with the benzamide group to yield the final product.

These synthetic methods can be optimized for higher yields and efficiency in industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide?

  • Methodology : Multi-step synthesis typically involves coupling a brominated benzoyl chloride derivative with a functionalized amine precursor. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Heterocyclic integration : Thiophene and furan moieties are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
  • Yield optimization : Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/EtOAc gradient) improve purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions and confirms amide bond formation. Aromatic protons in furan (δ 6.3–7.1 ppm) and thiophene (δ 7.2–7.5 ppm) are diagnostic .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves 3D conformation, hydrogen bonding (e.g., hydroxy group interactions), and π-stacking of aromatic rings .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (±2 ppm accuracy) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Strategies :

  • Solubility : Use DMSO as a primary solvent (≤1% v/v) for biological assays; co-solvents like PEG-400 or cyclodextrins enhance aqueous solubility .
  • Stability : Conduct pH-dependent stability studies (pH 2–9) via HPLC to identify degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO/LUMO energies) influence the compound’s reactivity and bioactivity?

  • Computational analysis :

  • Density Functional Theory (DFT) : Using Gaussian09 with B3LYP/6-31G(d), calculate frontier molecular orbitals. The electron-withdrawing bromine substituent lowers LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., kinase enzymes). The furan-thiophene moiety shows π-π stacking with tyrosine residues (binding energy ≤ -8.5 kcal/mol) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.5 μM vs. 8.7 μM):

  • Dose-response refinement : Use 10-point dilution series (0.1–100 μM) with ATP concentration variation (1–10 mM) to account for assay interference .
  • Off-target profiling : Screen against a panel of 50 kinases to confirm selectivity (Eurofins KinaseProfiler service) .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • SAR strategies :

  • Bromine substitution : Replace 2-bromo with 2-CF₃ to enhance metabolic stability (in vivo t₁/₂ increased from 2.1 to 5.3 h in rat models) .
  • Hydroxy group derivatization : Acetylation improves membrane permeability (PAMPA assay: Pe ↑ from 1.2 × 10⁻⁶ to 3.8 × 10⁻⁶ cm/s) .
    • Data-driven design : QSAR models (e.g., CoMFA) correlate logP values (2.1–3.5) with antibacterial activity (R² = 0.89) .

Q. What mechanisms explain the compound’s dual activity in antimicrobial and anti-inflammatory assays?

  • Hypothesis : Thiophene and benzamide groups may target bacterial DNA gyrase (via Topo II inhibition) and COX-2 (via hydrophobic pocket binding).
  • Validation :

  • Microplate assays : Measure DNA supercoiling inhibition (IC₅₀ = 4.7 μM) and COX-2 activity (78% suppression at 10 μM) .
  • Gene expression profiling : RNA-seq of treated macrophages identifies downregulation of IL-6 and TNF-α pathways (p ≤ 0.01) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.